molecular formula C4H3BrN2O2S B12973224 5-Bromopyrazine-2-sulfinic acid

5-Bromopyrazine-2-sulfinic acid

Cat. No.: B12973224
M. Wt: 223.05 g/mol
InChI Key: VFNWDHPDSWZHHK-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2-sulfinic acid is a halogenated pyrazine derivative characterized by a sulfinic acid (-SO2H) functional group at the 2-position and a bromine atom at the 5-position of the pyrazine ring. Pyrazine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and electronic properties .

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

5-bromopyrazine-2-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9)

InChI Key

VFNWDHPDSWZHHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Br)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazine-2-sulfinic acid typically involves the bromination of pyrazine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as dichloromethane. The sulfinic acid group can be introduced through sulfonation reactions using reagents like sulfur dioxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of 5-Bromopyrazine-2-sulfinic acid often involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromopyrazine-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrazine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The bromine atom and sulfinic acid group can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
5-Bromopyrazine-2-sulfinic acid Br (5), -SO2H (2) Sulfinic acid, Bromine ~223 (estimated) High acidity, potential bioactivity
5-Bromopyrazine-2-carboxylic acid Br (5), -COOH (2) Carboxylic acid, Bromine 207.98 (CAS 876161-05-6) Intermediate in drug synthesis
5-Bromo-6-chloropyrazin-2-amine Br (5), Cl (6), -NH2 (2) Amine, Halogens 208.43 (CAS N/A) Antimicrobial applications
2-Bromo-5-trifluoromethylsulfanyl-pyrazine Br (2), -SCF3 (5) Trifluoromethylsulfanyl, Bromine 259.05 (CAS 1206524-18-6) High lipophilicity, agrochemical uses

Key Observations :

  • Acidity : The sulfinic acid group (-SO2H) in 5-bromopyrazine-2-sulfinic acid is more acidic than carboxylic acid (-COOH) due to the stabilization of the conjugate base by resonance .
  • Lipophilicity : Bromine and trifluoromethylsulfanyl groups enhance lipophilicity, favoring membrane permeability, whereas sulfinic acid increases water solubility .
  • Bioactivity : Halogenated pyrazines (e.g., bromo, chloro) exhibit antimycobacterial and antifungal activities, as seen in pyrazinecarboxamides with IC50 values of ~40–50 µmol·L⁻¹ .
Antimycobacterial and Antifungal Activity
  • Pyrazinecarboxamides with bromo/chloro substituents (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide) exhibit IC50 values of 41.9 µmol·L⁻¹ against Mycobacterium tuberculosis . The sulfinic acid analog may show enhanced solubility but reduced membrane penetration compared to carboxamides.
  • Mechanism : Halogens enhance target binding via hydrophobic interactions, while sulfinic acid may interfere with enzyme active sites through hydrogen bonding.
Prodrug Potential
  • Sulfasalazine analogs () utilize azo linkages for targeted release. A sulfinic acid moiety in 5-bromopyrazine-2-sulfinic acid might serve as a bioreducible group in prodrug designs.

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